molecular formula C9H9NO3 B036977 1-Cyclopropoxy-2-nitrobenzene CAS No. 1243285-53-1

1-Cyclopropoxy-2-nitrobenzene

Cat. No. B036977
M. Wt: 179.17 g/mol
InChI Key: DIVIIFDAYPYCMH-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This organic compound is a nitrobenzene derivative that contains a cyclopropoxy group. The cyclopropoxy group is a three-membered ring that is highly strained, making it a valuable building block for the synthesis of various complex organic molecules.

Mechanism Of Action

The mechanism of action of 1-Cyclopropoxy-2-nitrobenzene is not fully understood. However, it is believed that the cyclopropoxy group in this compound can undergo various chemical reactions, such as ring-opening reactions and cycloaddition reactions, which can lead to the formation of various complex organic molecules.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 1-Cyclopropoxy-2-nitrobenzene. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

1-Cyclopropoxy-2-nitrobenzene has several advantages for lab experiments. This compound is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, the cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. However, the limitations of this compound include its limited solubility in common organic solvents and its relatively high cost compared to other building blocks.

Future Directions

There are several future directions for the research and development of 1-Cyclopropoxy-2-nitrobenzene. One potential application of this compound is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the cyclopropoxy group in this compound can be used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 1-Cyclopropoxy-2-nitrobenzene is a valuable building block for the synthesis of various complex organic molecules. This compound has several advantages for lab experiments, including its ease of synthesis and high reactivity. Additionally, this compound has several potential applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Further research is needed to explore the full potential of this compound in various fields of science and technology.

Scientific Research Applications

1-Cyclopropoxy-2-nitrobenzene has been extensively studied for its potential applications in the field of organic synthesis. The cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. Additionally, the nitro group in this compound can be easily reduced to an amine group, which further expands its potential applications in organic synthesis.

properties

CAS RN

1243285-53-1

Product Name

1-Cyclopropoxy-2-nitrobenzene

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-cyclopropyloxy-2-nitrobenzene

InChI

InChI=1S/C9H9NO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2

InChI Key

DIVIIFDAYPYCMH-UHFFFAOYSA-N

SMILES

C1CC1OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC1OC2=CC=CC=C2[N+](=O)[O-]

synonyms

1-cyclopropoxy-2-nitrobenzene

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner as in Example 1, bromocyclopropane was reacted with o-nitrophenol to yield 2-cyclopropoxynitrobenzene; which was reduced to the corresponding aniline; reacted with N-methylolpyrrolidone to form the corresponding N-methylenepyrrolidonyl derivative; and acetylated with chloroacetyl chloride to form the desired product.
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